Tert-butyl (pyrazin-2-yl)methylcarbamate
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Overview
Description
tert-Butyl (pyrazin-2-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H15N3O2. It is a carbamate derivative, which is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (pyrazin-2-ylmethyl)carbamate can be synthesized through various methods. One common method involves the reaction of pyrazin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl (pyrazin-2-ylmethyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (pyrazin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrazin-2-ylmethanamine and tert-butanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Hydrolysis: Pyrazin-2-ylmethanamine and tert-butanol.
Substitution: Various substituted pyrazin-2-ylmethanamine derivatives.
Scientific Research Applications
tert-Butyl (pyrazin-2-ylmethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (pyrazin-2-ylmethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate (C5H11NO2): Used as a protecting group for amines, similar to tert-butyl (pyrazin-2-ylmethyl)carbamate.
Benzyl carbamate (C8H9NO2): Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, which can be removed with an amine base.
Uniqueness: tert-Butyl (pyrazin-2-ylmethyl)carbamate is unique due to its specific structure, which includes a pyrazine ring. This structure provides distinct reactivity and stability compared to other carbamate protecting groups .
Biological Activity
Tert-butyl (pyrazin-2-yl)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrazine ring. This structural configuration is significant for its interactions with biological targets, particularly in pharmacological applications. The molecular formula is C11H16N2O2 with a molecular weight of 220.26 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that the pyrazinyl moiety may modulate enzyme activity or receptor function, leading to effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
- Antimicrobial Activity : Studies have suggested that it may possess antimicrobial properties against certain pathogens.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound across various cancer cell lines. For instance:
- Cell Lines Tested : Research has been conducted on human tumor cell lines such as HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer).
- Findings : The compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell viability. For example, one study reported an IC50 value of approximately 20 µM against MDA-MB-231 cells, suggesting moderate efficacy in inhibiting tumor growth .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains:
- Tested Strains : Including both Gram-positive and Gram-negative bacteria.
- Results : Preliminary results indicated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Case Studies
- Combination Therapy with Doxorubicin :
- Inflammatory Response Modulation :
Summary of Research Findings
Study Focus | Cell Line/Pathogen | IC50/MIC Results | Comments |
---|---|---|---|
Anticancer Activity | MDA-MB-231 | IC50 ~ 20 µM | Moderate efficacy against breast cancer |
Antimicrobial Activity | Staphylococcus aureus | MIC ~ 32 µg/mL | Notable activity against Gram-positive bacteria |
Combination Therapy | MDA-MB-231 + Doxorubicin | Enhanced cytotoxicity | Potential for improved treatment strategies |
Inflammatory Modulation | TLR7 and TLR8 pathways | Inhibition observed | Implications for autoimmune disease treatment |
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(pyrazin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
WCKWYIUYVUUQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CN=C1 |
Origin of Product |
United States |
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